molecular formula C13H27N B13285388 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

Cat. No.: B13285388
M. Wt: 197.36 g/mol
InChI Key: ZCUQVWDSXFIVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is a cyclohexanamine derivative featuring a branched alkyl substituent (3-methylbutan-2-yl) at the nitrogen atom and two methyl groups at positions 3 and 5 on the cyclohexane ring.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-9(2)12(5)14-13-7-10(3)6-11(4)8-13/h9-14H,6-8H2,1-5H3

InChI Key

ZCUQVWDSXFIVFL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NC(C)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of Methyl Groups: The methyl groups at the 3 and 5 positions can be introduced through Friedel-Crafts alkylation or other alkylation reactions using appropriate methylating agents.

    Amination: The introduction of the amine group can be achieved through reductive amination or nucleophilic substitution reactions. The 3-methylbutan-2-yl group can be introduced via alkylation of the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts such as palladium or platinum for hydrogenation reactions.

    Solvents: Selection of suitable solvents like toluene or dichloromethane to facilitate the reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rates and product formation.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclohexane ring or the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to signal transduction and cellular responses.

    Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic pathways and biochemical processes.

    Pathway Modulation: Modulation of signaling pathways, influencing cellular functions and physiological responses.

Comparison with Similar Compounds

Key Comparative Insights

Structural Variations and Physicochemical Properties :

  • Branching and Steric Effects : The 3-methylbutan-2-yl group in the target compound introduces moderate steric hindrance compared to the bulkier pentan-3-yl group () or the smaller propan-2-yl group (). This impacts solubility and reactivity in substitution reactions.
  • Electron-Donating Groups : Methyl substituents on the cyclohexane ring (e.g., 3,5-dimethyl vs. 3,3,5-trimethyl) alter electron density, influencing hydrogen bonding and interaction with biological targets .

Synthetic Routes: Most analogs are synthesized via reductive amination (e.g., ) or alkylation of cyclohexanone derivatives. Industrial-scale production often employs continuous flow reactors for higher efficiency ().

Biological and Functional Differences :

  • The pentan-3-yl derivative () is explicitly studied for enzyme/receptor interactions, while the cyclopropylmethyl analog () may exhibit unique binding due to its strained ring system.
  • Methoxy-containing analogs () show enhanced solubility, making them suitable for drug delivery applications.

Unique Features of the Target Compound

  • Drug Penetration : Moderate lipophilicity may enhance blood-brain barrier permeability compared to more polar analogs (e.g., ’s ethoxyethyl derivative).
  • Synthetic Versatility : The branched alkyl chain allows for further functionalization, such as oxidation to ketones or coupling reactions.

Biological Activity

3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine, also known by its CAS number 1342748-67-7, is a compound with potential biological activity that warrants detailed exploration. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C13H27N
  • Molecular Weight : 197.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Receptor Interaction : Initial studies suggest that this compound may interact with various neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.
  • Anti-inflammatory Properties : There is emerging evidence indicating that this compound might exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

While specific mechanisms for this compound are still under investigation, preliminary data suggest the following pathways:

  • Modulation of Neurotransmitter Release : The compound may enhance or inhibit the release of neurotransmitters such as dopamine and serotonin, impacting mood and cognitive functions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
CNS ActivityModulation of neurotransmitter levels
Anti-inflammatoryReduction in inflammatory markers
NeuroprotectionProtection against oxidative stress

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases such as arthritis.

Case Study: Neuroprotective Potential

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This finding supports its potential application in neurodegenerative disorders like Alzheimer's disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.